molecular formula C6H8ClNO3S B2706626 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide CAS No. 850188-43-1

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

Cat. No.: B2706626
CAS No.: 850188-43-1
M. Wt: 209.64
InChI Key: PMGOLXUFJBBKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a synthetic organic compound that belongs to the family of heterocyclic compounds. It possesses a 1,1-dioxido-2,3-dihydrothiophene skeleton, which is significantly involved in various biological processes.

Preparation Methods

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can be synthesized by the reaction of chloroacetyl chloride with thiamine, followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. The synthesized compound can be characterized by nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS).

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: It undergoes substitution reactions with various reagents to form substituted products.

Common reagents and conditions used in these reactions include potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has been widely used in various scientific experiments due to its unique properties. It has been utilized in the development of new drugs, synthesis of new compounds, and in the analysis of organic compounds. Additionally, it has been used in the preparation of advanced materials, such as nanomaterials and polymers. In pharmaceutical research, it has been investigated for its therapeutic potentials, such as anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit fatty acid synthesis in green algae, shedding light on the mechanism of action of certain herbicides. This compound’s interaction with molecular targets and pathways is crucial for its biological effects.

Comparison with Similar Compounds

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can be compared with other similar compounds, such as:

  • 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide
  • 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide

These compounds share a similar 1,1-dioxido-2,3-dihydrothiophene skeleton but differ in their substituents, which can lead to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various scientific applications.

Properties

IUPAC Name

2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO3S/c7-3-6(9)8-5-1-2-12(10,11)4-5/h1-2,5H,3-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGOLXUFJBBKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.